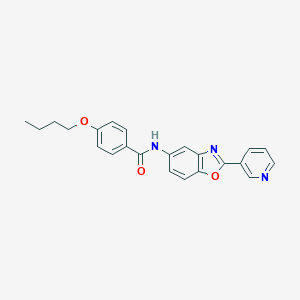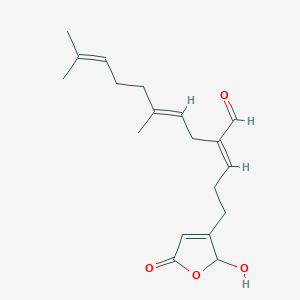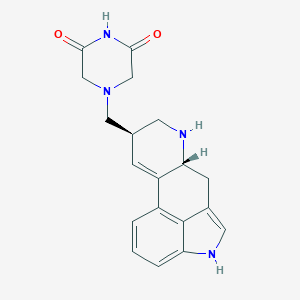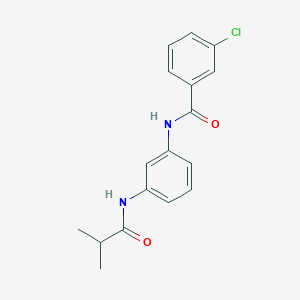
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a type of benzamide that has been synthesized using specific methods to ensure its purity and effectiveness in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide can prevent the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Additionally, 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide in laboratory experiments include its high purity and effectiveness in inhibiting the activity of HDACs. This compound has also been found to have low toxicity, which makes it a safer alternative to other HDAC inhibitors. The limitations of using this compound in laboratory experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. One direction is the development of new cancer therapies that utilize this compound. Another direction is the study of the neuroprotective effects of this compound, which may lead to the development of new treatments for neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound in laboratory experiments.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves several steps. The first step is the reaction between 2-aminopyridine and 2-chlorobenzoic acid to form 2-(2-chlorobenzamido)pyridine. The second step involves the reaction between 2-(2-chlorobenzamido)pyridine and 5-amino-2-hydroxybenzoic acid to form 2-(5-amino-2-hydroxybenzamido)pyridine. The final step is the reaction between 2-(5-amino-2-hydroxybenzamido)pyridine and 4-butoxybenzoyl chloride to form 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. This synthesis method ensures the purity and effectiveness of the compound in laboratory experiments.
Aplicaciones Científicas De Investigación
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied extensively for its potential use in scientific research. This compound has been found to have potential applications in cancer research, specifically in the development of new cancer therapies. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
|---|---|
Fórmula molecular |
C23H21N3O3 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-2-3-13-28-19-9-6-16(7-10-19)22(27)25-18-8-11-21-20(14-18)26-23(29-21)17-5-4-12-24-15-17/h4-12,14-15H,2-3,13H2,1H3,(H,25,27) |
Clave InChI |
WJIXNXXLQGRNJG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)

